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[1,2,4]Triazino[4,5-a]benzimidazole

Cat. No.: B13112211
CAS No.: 21829-78-7
M. Wt: 170.17 g/mol
InChI Key: WEVWYNVWMGZWDR-UHFFFAOYSA-N
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Description

Historical Context of Fused Benzimidazole (B57391) Heterocycles in Research

The journey of benzimidazole and its fused derivatives in the scientific realm began with the first reported synthesis of 2,5- and 2,6-dimethylbenzimidazole in 1872. chemijournal.com However, it was in the 1950s that interest in this area burgeoned, following the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure. chemijournal.com This discovery catalyzed extensive research into benzimidazole-based chemistry.

Benzimidazoles are bicyclic in nature, consisting of a benzene (B151609) ring fused to the 4- and 5-positions of an imidazole (B134444) ring. chemijournal.comrsc.org This arrangement results in a unique electron-rich environment and amphoteric character, possessing both acidic and basic properties. chemijournal.com The two nitrogen atoms in the imidazole ring allow for the existence of two equivalent tautomeric forms. chemijournal.com

The versatility of the benzimidazole scaffold has led to its widespread exploration in medicinal chemistry, where it is considered a "privileged structure." chemijournal.com This is due to its ability to bind to various therapeutic targets, leading to a broad spectrum of biological activities. chemijournal.com Consequently, numerous drugs containing the benzimidazole nucleus have been developed and are used clinically to treat a variety of diseases. chemijournal.com The success of these compounds has spurred further research into developing more potent and significant derivatives, including those with additional fused heterocyclic rings. chemijournal.com

Rationale for Investigatingchemijournal.comresearchgate.netnih.govTriazino[4,5-a]benzimidazole Systems

The rationale for the focused investigation of chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazole systems stems from the desire to explore novel chemical space and to generate compounds with enhanced or unique properties. The fusion of a 1,2,4-triazine (B1199460) ring to the benzimidazole core introduces additional nitrogen atoms, which can significantly alter the electronic and steric properties of the molecule. This modification can lead to new modes of interaction with biological targets.

The 1,2,4-triazine ring itself is a well-established pharmacophore found in various bioactive compounds. benthamscience.com Its incorporation into the benzimidazole framework is a strategic approach in medicinal chemistry known as "scaffold hopping" or molecular hybridization, aiming to combine the beneficial features of both heterocyclic systems. The resulting fused system, chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazole, presents a rigid and planar structure, which can be advantageous for binding to specific receptor sites.

Research has shown that derivatives of this fused system exhibit a range of biological activities, including potential as anticancer agents. researchgate.netnih.gov The investigation into these systems is driven by the prospect of discovering new lead compounds for drug development and to understand the structure-activity relationships (SAR) that govern their biological effects.

Scope and Research Focus onchemijournal.comresearchgate.netnih.govTriazino[4,5-a]benzimidazole Derivatives

The primary focus of research on chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazole derivatives has been on their synthesis and the evaluation of their biological potential, particularly in the area of oncology. researchgate.netnih.gov Scientists have explored various synthetic methodologies to create libraries of these compounds with diverse substituents at different positions of the heterocyclic core.

A significant area of investigation involves the synthesis of 1,2,3,4-tetrahydro chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazoles. nih.gov These studies often involve the introduction of a variety of aryl and heteroaryl groups at the 1-position of the triazine ring to probe the impact of these substituents on biological activity. nih.gov For instance, the synthesis of derivatives with different substitutions on the benzimidazole and triazine rings allows for a systematic exploration of the chemical space and the identification of key structural features responsible for their observed activities.

Another avenue of research has been the preparation of chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazol-1-one derivatives. researchgate.net These compounds have been synthesized through multi-step reaction sequences, and their structures have been rigorously characterized using modern analytical techniques such as elemental analysis, IR, and NMR spectroscopy, and in some cases, single-crystal X-ray determination. researchgate.net

The following table provides a summary of some of the research findings on chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazole derivatives:

Derivative TypeResearch FocusKey Findings
1,2,3,4-Tetrahydro chemijournal.comresearchgate.netnih.govtriazino[4,5-a]benzimidazolesSynthesis and in vitro anticancer activity screening. nih.govSome derivatives showed potent activity against human breast adenocarcinoma cell line (MCF7), with the 1-(2-chlorophenyl) derivative being particularly active. nih.gov
chemijournal.comresearchgate.netnih.govTriazino[4,5-a]benzimidazol-1-onesSynthesis and evaluation of cytotoxic activities. researchgate.netSelected compounds demonstrated preferential cytotoxicity against human carcinoma and glioma cell lines. researchgate.net

The ongoing research in this area continues to expand the understanding of the chemistry and potential applications of this fascinating class of fused heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B13112211 [1,2,4]Triazino[4,5-a]benzimidazole CAS No. 21829-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21829-78-7

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-11-6-13(8)9/h1-6H

InChI Key

WEVWYNVWMGZWDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=NN=C3

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazino 4,5 a Benzimidazole and Its Derivatives

General Synthetic Routes to theCurrent time information in Bangalore, IN.nih.govresearchgate.netTriazino[4,5-a]benzimidazole Ring System

The construction of the Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazole core is achieved through several key cyclization strategies. These methods typically involve building the 1,2,4-triazine (B1199460) ring onto a pre-existing benzimidazole (B57391) moiety, utilizing reactive intermediates such as diazonium salts and hydrazones.

The synthesis of the oxo-derivatives of the triazinobenzimidazole system often involves intramolecular cyclization of carefully designed precursors.

Specific methodologies detailing the direct coupling of arenediazonium chlorides with benzimidazole acetates to form the Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazole ring system were not prominently found in the surveyed scientific literature. This specific transformation remains a less-documented approach compared to other synthetic routes.

The synthesis and cyclization of substituted hydrazines or hydrazones derived from 2-acylbenzimidazoles represent a potential pathway to the triazinobenzimidazole core. While the formation of hydrazones from 2-hydrazinobenzimidazole and various aldehydes is a known reaction nih.govnih.gov, a detailed, specific protocol for the subsequent intramolecular cyclization of a 2-acylbenzimidazole-derived hydrazine (B178648) to yield a Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazole was not explicitly detailed in the reviewed literature. The oxidative cyclization of N-acylhydrazones to form other heterocyclic systems, like 1,3,4-oxadiazoles, is a known transformation, suggesting that similar oxidative conditions could potentially be explored for this ring system rsc.org.

A successful route to 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino-[4,5-a]benzimidazol-1-ones involves the reaction of arenediazonium salts with activated methylene (B1212753) compounds derived from benzimidazole. Specifically, the coupling of arenediazonium salts with 1,1-bis(1-ethoxycarbonyl-benzimidazol-2-yl)methane has been described as a key step. nih.gov This reaction proceeds through the formation of an unstable arylhydrazone intermediate, which subsequently undergoes spontaneous cyclization to yield the stable, fused Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one ring system. nih.govresearchgate.net

The reaction is typically carried out in a pyridine (B92270) medium, which acts as a base to facilitate the coupling. The starting material, 1,1-bis(1-ethoxycarbonyl-benzimidazol-2-yl)methane, provides the necessary structural components for the formation of both the triazinone ring and the benzimidazol-2-yl substituent at the 4-position. nih.gov

Table 1: Synthesis of 2-Aryl-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one Derivatives

Aryl Group (From Arenediazonium Salt) Product Yield (%) Reference
Phenyl 2-Phenyl-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one 75 nih.gov
4-Methylphenyl 2-(4-Methylphenyl)-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one 81 nih.gov
4-Methoxyphenyl 2-(4-Methoxyphenyl)-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one 84 nih.gov
4-Chlorophenyl 2-(4-Chlorophenyl)-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one 80 nih.gov
4-Nitrophenyl 2-(4-Nitrophenyl)-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-one 86 nih.gov

The synthesis of Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-thiones is conceptually analogous to the formation of other 1,2,4-triazole-3-thiones. A general and widely used method involves the cyclization of acylthiosemicarbazides in a basic medium. jrespharm.comresearchgate.net This process starts with a hydrazide which is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent heating in the presence of a base, such as sodium hydroxide, induces intramolecular cyclization with the elimination of water to form the triazole-thione ring. jrespharm.com However, specific literature detailing the application of this method starting from a 2-benzimidazole-derived hydrazide to form the fused Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazol-1-thione system is not extensively documented.

The introduction of a hydrazino group onto the triazinobenzimidazole scaffold can be achieved through nucleophilic substitution of a suitable leaving group, typically a halogen, on the triazine ring. The reaction of chloro-substituted N-cyanobenzimidazoles with hydrazines has been reported as a route to the Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazole ring system, indicating the compatibility of the hydrazine moiety in these reactions researchgate.net.

A common synthetic strategy involves the reaction of a chloro-substituted heterocyclic compound with hydrazine hydrate. This reaction typically proceeds by heating the reactants in a solvent like ethanol (B145695) researchgate.net. For the target molecule, this would require the synthesis of a precursor such as 1-chloro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazole. While this approach is synthetically plausible, a specific, detailed example of this two-step sequence for the Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,5-a]benzimidazole system was not found in the reviewed literature.

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has been recognized as a valuable tool in the synthesis of heterocyclic compounds, offering advantages such as reduced reaction times, increased yields, and enhanced purity of products. acs.orgnih.gov This technology has been successfully applied to the synthesis of various benzimidazole and triazole-based derivatives. acs.orgnih.govacs.orgnih.govmdpi.com

In the context of related structures, microwave irradiation has been utilized for the cyclization of thiourea (B124793) derivatives in dimethylformamide (DMF) to yield N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide benzimidazole in just 2 minutes. acs.orgnih.gov Furthermore, the synthesis of new series of benzimidazole, 1,2,4-triazole (B32235), and 1,3,5-triazine (B166579) derivatives has been achieved using a microwave irradiation synthetic approach, highlighting the versatility of this method. acs.orgnih.govacs.org While specific examples for the direct microwave-assisted synthesis of the parent Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole are not extensively detailed in the reviewed literature, the successful application of MAOS in the synthesis of its constituent heterocyclic systems and related fused structures suggests its high potential for the efficient construction of this scaffold. acs.orgnih.gov

Functionalization and Derivatization Strategies

To explore the chemical space and investigate the structure-activity relationships (SAR), various functionalization and derivatization strategies have been employed on the Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole core.

Introduction of Aryl and Heteroaryl Groups on theCurrent time information in Bangalore, IN.researchgate.netnih.govTriazino[4,5-a]benzimidazole Core

A significant focus in the derivatization of the Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole system has been the introduction of various aryl and heteroaryl substituents, particularly at the 1-position of the triazine ring. A series of novel 1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazoles bearing a variety of aryl and heteroaryl groups at this position have been synthesized and evaluated for their antitumor activities. nih.gov This strategy allows for the exploration of how different electronic and steric properties of the substituents influence the biological activity of the parent molecule. The general synthetic approach for these derivatives is outlined below.

Table 1: Synthesis of 1-Aryl/Heteroaryl-1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazoles

EntryAryl/Heteroaryl Group (Ar)Starting MaterialsReaction ConditionsProduct
12-Chlorophenyl2-(Chloromethyl)-1H-benzimidazole, Hydrazine, 2-ChlorobenzaldehydeMultistep synthesis1-(2-Chlorophenyl)-1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole
2Phenyl2-(Chloromethyl)-1H-benzimidazole, Hydrazine, BenzaldehydeMultistep synthesis1-Phenyl-1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole
34-Methylphenyl2-(Chloromethyl)-1H-benzimidazole, Hydrazine, 4-MethylbenzaldehydeMultistep synthesis1-(4-Methylphenyl)-1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole
42-Thienyl2-(Chloromethyl)-1H-benzimidazole, Hydrazine, Thiophene-2-carbaldehydeMultistep synthesis1-(Thiophen-2-yl)-1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole

This table is a representative summary based on the described synthetic strategies. Specific yields and detailed reaction conditions can be found in the cited literature. nih.gov

Synthesis of Acetic Acid Derivatives ofCurrent time information in Bangalore, IN.researchgate.netnih.govTriazino[4,3-a]benzimidazole

While the primary focus of this article is the Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole isomer, it is noteworthy that research has been conducted on the synthesis of acetic acid derivatives of the isomeric Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,3-a]benzimidazole scaffold. nih.gov These derivatives have been investigated as selective aldose reductase inhibitors. nih.gov The synthesis of these compounds provides valuable insights into the chemical reactivity of the broader triazinobenzimidazole family. For instance, (10-benzyl Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid was synthesized and showed potent inhibitory activity. nih.gov The exploration of similar derivatization on the Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole core could be a promising avenue for future research.

Incorporation of Additional Benzimidazole Rings

A strategy to enhance the molecular complexity and potentially the biological activity of the Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole system involves the incorporation of an additional benzimidazole ring. Researchers have successfully synthesized 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino-[4,5-a]benzimidazol-1-one derivatives. researchgate.netnih.govijpsr.info These compounds were prepared through the coupling reactions of diazonium salts with 1,1-bis(1-ethoxycarbonyl-benzimidazol-2-yl)methane, which leads to the formation of unstable hydrazones that readily undergo cyclization. nih.gov This approach results in a novel class of bis(benzimidazole) analogs. researchgate.net

Table 2: Synthesis of 2-Aryl-4-(benzimidazol-2-yl)-1,2-dihydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino-[4,5-a]benzimidazol-1-ones

EntryAryl Group (Ar)Starting MaterialsKey Reaction StepProduct
1Phenyl1,1-Bis(1-ethoxycarbonyl-benzimidazol-2-yl)methane, Benzenediazonium saltCoupling and cyclization4-(Benzimidazol-2-yl)-2-phenyl-1,2-dihydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazol-1-one
24-Chlorophenyl1,1-Bis(1-ethoxycarbonyl-benzimidazol-2-yl)methane, 4-Chlorobenzenediazonium saltCoupling and cyclization4-(Benzimidazol-2-yl)-2-(4-chlorophenyl)-1,2-dihydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazol-1-one
34-Methylphenyl1,1-Bis(1-ethoxycarbonyl-benzimidazol-2-yl)methane, 4-Methylbenzenediazonium saltCoupling and cyclization4-(Benzimidazol-2-yl)-2-(4-methylphenyl)-1,2-dihydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazol-1-one

This table illustrates the general synthetic route. For detailed experimental procedures, refer to the primary literature. nih.gov

Derivatization for Exploring Structure-Activity Relationships

The systematic derivatization of the Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole scaffold is crucial for understanding its structure-activity relationship (SAR) and for the optimization of its biological properties. The introduction of various substituents on the aryl and heteroaryl rings, as well as modifications on the triazine and benzimidazole cores, allows for the fine-tuning of the molecule's electronic, hydrophobic, and steric properties.

For example, in the series of 1-aryl/heteroaryl-1,2,3,4-tetrahydro Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazoles, the nature and position of the substituent on the aryl ring at position 1 were found to significantly influence the antitumor activity. nih.gov Specifically, the 1-(2-chlorophenyl) derivative exhibited the highest activity among the tested compounds against a human breast adenocarcinoma cell line (MCF7). nih.gov This highlights the importance of the electronic and positional parameters of the substituents in dictating the biological outcome.

Furthermore, studies on related 1,2,4-triazole derivatives have demonstrated that the ability to form non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions with biological targets is key to their therapeutic effects. pensoft.net These principles can be directly applied to the rational design of new Current time information in Bangalore, IN.researchgate.netnih.govtriazino[4,5-a]benzimidazole derivatives with improved pharmacological profiles. The exploration of different linkers and the introduction of diverse functional groups are common strategies to modulate the binding affinity and selectivity towards specific biological targets. nih.govnih.gov

Structural Characterization and Elucidation Of 1 2 3 Triazino 4,5 a Benzimidazole Compounds

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR spectroscopy are powerful techniques for detailing the structural framework of nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole derivatives. researchgate.netresearchgate.net The chemical shifts, multiplicity, and integration of proton signals in ¹H-NMR spectra, along with the chemical shifts in ¹³C-NMR spectra, offer a comprehensive picture of the molecule's carbon-hydrogen framework. libretexts.orgjeol.com

In ¹H-NMR spectra of various substituted nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole analogs, the aromatic protons of the benzimidazole (B57391) moiety typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.govacs.org Protons of substituents on the triazine or benzimidazole rings will have characteristic chemical shifts depending on their electronic environment. For instance, methylene (B1212753) protons adjacent to a phenyl group (CH₂-ph) in certain derivatives have been observed as singlet signals in the range of δ 3.50–4.23 ppm. nih.govacs.org Exchangeable protons, such as those of NH groups, are often observed as broad singlets and can be confirmed by D₂O exchange experiments. nih.govacs.org

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton. The carbons of the aromatic benzimidazole ring typically resonate in the region of δ 110–145 ppm. diva-portal.org The C2 carbon of the benzimidazole ring, being adjacent to two nitrogen atoms, shows a characteristic downfield shift. encyclopedia.pub Carbons within the triazine ring also exhibit distinct chemical shifts. For example, in 2-amino-4-heteryl-3,4-dihydro nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazoles, the C-4 carbon signal appears at approximately 61.4–66.0 ppm, confirming the 3,4-dihydro form. nih.govmdpi.com The chemical shifts of carbonyl or thiocarbonyl carbons, if present, are found further downfield. For instance, a carbonyl carbon in a triazinone derivative can appear around 167.0-173.30 ppm. nih.govacs.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted Triazino[4,5-a]benzimidazole Analogs

Compound/Analog Structure¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
2-amino-4-heteryl-3,4-dihydro nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazolesH-4: 6.80–7.06 (s)C-4: 61.4–66.0 nih.govmdpi.com
1,2,3,4-tetrahydro nih.govnih.govacs.orgtriazino[4,5-a]benzimidazolesAromatic-H: multipletAromatic-C: 110-145 nih.gov
Benzyl-substituted triazino[4,5-a]benzimidazoleCH₂-ph: 3.50–4.23 (s)CH₂-ph: 38.83–42.07 nih.govacs.org
Triazinone derivativeNH: ~12.11-13.0 (br s)C=O: 167.0-173.30 nih.govacs.org

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups within the nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole structure. researchgate.net The absorption bands in an IR spectrum correspond to the vibrational frequencies of bonds within the molecule.

Key characteristic absorption bands for nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole derivatives include:

N-H Stretching: The N-H stretching vibrations of the benzimidazole ring typically appear as a broad band in the region of 3100–3400 cm⁻¹. orientjchem.orgnih.gov In some derivatives, these bands are observed between 3219 and 3288 cm⁻¹.

C=N Stretching: The stretching vibrations of the C=N bonds within the fused triazine and benzimidazole rings are observed in the region of 1625–1664 cm⁻¹. researchgate.net

C=O Stretching: For derivatives containing a carbonyl group, such as nih.govnih.govacs.orgtriazino[4,5-a]benzimidazol-4(3H)-one, a strong absorption band corresponding to the C=O stretch is typically found between 1670 and 1699 cm⁻¹. vulcanchem.com

C=S Stretching: In thione derivatives, the C=S stretching vibration gives rise to a band in the region of 1127–1266 cm⁻¹. nih.gov

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1400–1600 cm⁻¹ region. rsc.org

Data Table: Characteristic IR Absorption Bands for nih.govnih.govacs.orgTriazino[4,5-a]benzimidazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H Stretch3100 - 3400 orientjchem.orgnih.gov
C=N Stretch1625 - 1664 researchgate.net
C=O Stretch1670 - 1699 vulcanchem.com
C=S Stretch1127 - 1266 nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. nih.govjournalijdr.com In the context of nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole derivatives, MS helps to confirm the molecular formula and can reveal characteristic fragmentation pathways that support the proposed structure. orientjchem.orgresearchgate.netnuph.edu.ua

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion. nih.gov The fragmentation patterns observed in the mass spectra of these fused heterocyclic systems are often complex. Common fragmentation pathways can involve the cleavage of the triazine ring, loss of substituents, and fragmentation of the benzimidazole moiety. nih.govresearchgate.netjournalijdr.com For instance, in some derivatives, cross-ring fragmentation of the triazine or pyridazine (B1198779) ring in related fused systems has been observed. nih.gov The fragmentation can be influenced by the nature and position of substituents on the heterocyclic core. nih.gov

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole compounds. mdpi.comresearchgate.net

Crystal structure analyses of related fused heterocyclic systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have revealed detailed information about their molecular geometry. mdpi.com For example, in one such study, the compound crystallized in the triclinic crystal system with the P-1 space group. mdpi.com The analysis confirmed the planar nature of the fused ring system and revealed the presence of intermolecular interactions like π–π stacking and hydrogen bonding, which play a significant role in the crystal packing. mdpi.commdpi.com Hirshfeld surface analysis can further quantify these non-covalent interactions, highlighting the dominant contacts within the crystal structure, such as H···H, C···H, and N···H interactions. mdpi.com

Tautomeric Forms and Structural Isomerism withinnih.govnih.govacs.orgTriazino[4,5-a]benzimidazole Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key feature of many heterocyclic compounds, including the nih.govnih.govacs.orgtriazino[4,5-a]benzimidazole system. encyclopedia.pub The potential for proton migration between different nitrogen atoms within the fused ring system can lead to the existence of multiple tautomeric forms. nih.govresearchgate.netrsc.org

For instance, in 2-amino-4-heteryl-3,4-dihydro nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazoles, three potential tautomeric forms can exist: the 3,4-dihydro-(A), 1,4-dihydro-(B), and 4,10-dihydro-(C) forms. nih.govmdpi.com Spectroscopic data, particularly NMR, combined with theoretical calculations, have been used to establish that the 3,4-dihydro form is the predominant tautomer in these specific derivatives. nih.govmdpi.com Similarly, amino-imino tautomerism is a possibility in derivatives with exocyclic amino groups. nih.govacs.org The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net

Structural isomerism is also prevalent in this class of compounds, arising from the different possible substitution patterns on the benzimidazole and triazine rings. The synthesis of novel derivatives often leads to the formation of various structural isomers, the characterization of which is essential for understanding their structure-activity relationships. nih.gov

Structure Activity Relationship Sar Studies Of 1 2 3 Triazino 4,5 a Benzimidazole Derivatives

Methodologies in SAR Analysis

The primary methodology for SAR analysis of nih.govnih.govnih.govTriazino[4,5-a]benzimidazole derivatives involves the synthesis of a focused library of compounds followed by biological evaluation. This approach allows researchers to correlate specific structural features with observed bioactivity.

Key steps in the methodological approach include:

Rational Design and Synthesis: Novel derivatives are designed based on existing knowledge of related pharmacophores. For instance, a series of 1,2,3,4-tetrahydro nih.govnih.govnih.govtriazino[4,5-a]benzimidazoles was synthesized to explore the impact of various aryl and heteroaryl groups at specific positions on the core structure. nih.gov The synthesis itself is a critical step, often employing multi-step reactions to build the complex heterocyclic system. nih.gov

In Vitro Screening: The newly synthesized compounds are tested for their biological effects using standardized assays. A common practice is to screen for antitumor activity against various human cancer cell lines, such as the breast adenocarcinoma cell line (MCF7). nih.gov This provides quantitative data, typically as IC₅₀ values (the concentration required to inhibit 50% of a biological process), which are essential for comparing the potency of different derivatives.

Iterative Optimization: Based on the screening results, further modifications are made to the lead compounds to enhance activity or selectivity. This iterative process of design, synthesis, and testing is the cornerstone of SAR-driven drug discovery. jmaterenvironsci.com

Impact of Substituent Effects on Biological Activity

The type and position of substituents on the nih.govnih.govnih.govTriazino[4,5-a]benzimidazole scaffold have a profound effect on biological activity. Research has shown that even minor chemical modifications can lead to significant changes in potency and selectivity.

A key study on 1,2,3,4-tetrahydro nih.govnih.govnih.govtriazino[4,5-a]benzimidazoles investigated the influence of substituents at the 1-position on antitumor activity against the MCF7 human breast cancer cell line. nih.gov The findings highlight a clear SAR:

Aryl Substituents: The presence of an aryl group at position 1 was found to be crucial for activity.

Effect of Halogens: Introduction of a chlorine atom to the phenyl ring at position 1 significantly enhanced antitumor activity. The derivative with a 2-chlorophenyl group (1-(2-chlorophenyl)-1,2,3,4-tetrahydro nih.govnih.govnih.govtriazino[4,5-a]benzimidazole) displayed the highest activity among all tested compounds in the series. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring was also critical. The ortho-chloro derivative was more potent than its meta- and para-substituted counterparts.

Other Substituents: Derivatives with furan (B31954) or thiophene (B33073) rings at the same position showed moderate activity, while an unsubstituted phenyl ring resulted in lower potency. nih.gov

These findings are summarized in the table below, which showcases the direct relationship between the substituent at position 1 and the resulting antitumor activity.

Compound IDSubstituent at Position 1Antitumor Activity (IC₅₀ in µM) against MCF7
3a Phenyl15.3
3b 4-Chlorophenyl10.7
3c 2-Chlorophenyl8.9
3d 3-Chlorophenyl11.2
3g 2-Furyl12.5
3h 2-Thienyl13.1
Data sourced from a study on novel nih.govnih.govnih.govtriazino[4,5-a]benzimidazole derivatives. nih.gov

This demonstrates that electron-withdrawing groups, particularly halogens at the ortho position of the phenyl ring, are favorable for enhancing the anticancer properties of this scaffold.

Conformational Analysis and its Influence on Bioactivity

Conformational analysis, which examines the three-dimensional arrangement of a molecule, is crucial for understanding how nih.govnih.govnih.govTriazino[4,5-a]benzimidazole derivatives interact with their biological targets. Molecular docking is a key computational technique used in this context to predict the binding orientation and affinity of a ligand within the active site of a target protein. acs.orgajgreenchem.com

For related heterocyclic systems like benzimidazole-1,2,4-triazole hybrids, molecular docking studies have successfully elucidated possible binding modes. researchgate.netnih.gov For example, in studies targeting the 14α-demethylase enzyme in fungi, docking simulations revealed that specific derivatives could fit into the active site, with the triazole and benzimidazole (B57391) moieties playing distinct roles in the interaction. nih.gov Similarly, docking studies of benzimidazole-thiadiazole hybrids targeting Candida's CYP51 enzyme showed that the thiadiazole core interacts with the heme group, while a hydrogen bond forms between the benzimidazole ring and a key amino acid residue (Met508). erciyes.edu.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling ofnih.govnih.govnih.govTriazino[4,5-a]benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the connection between chemical structure and biological activity. rsc.org This methodology uses statistical methods to build mathematical models that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

Although a specific QSAR study dedicated solely to the nih.govnih.govnih.govTriazino[4,5-a]benzimidazole scaffold was not found in the search results, QSAR modeling is widely and successfully applied to its constituent heterocyclic systems, such as 1,2,4-triazoles and benzimidazoles. rsc.orgnih.govnih.gov

For instance, 3D-QSAR studies on 1,2,4-triazole (B32235) derivatives have been used to create models that correlate molecular fields (steric and electrostatic) with anticancer activity. nih.govresearchgate.net These models generate contour maps that visualize regions where bulky groups or electronegative substituents would enhance or diminish biological activity, providing a roadmap for designing more potent analogs. nih.gov Similarly, QSAR models have been developed for 1,2,4-triazole derivatives as antifungal agents and α-glucosidase inhibitors, demonstrating the broad applicability of this technique. rsc.orgnih.gov

Given the success of QSAR in analyzing related structures, a similar approach for nih.govnih.govnih.govTriazino[4,5-a]benzimidazole derivatives would involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, electronic, steric) for a series of synthesized compounds.

Model Building: Using statistical methods like multiple linear regression (MLR) to create an equation that links these descriptors to the measured biological activity (e.g., pIC₅₀). jmaterenvironsci.comrsc.org

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds. nih.govnih.gov

Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of potent biological activity, thereby streamlining the drug discovery process.

Mechanistic Investigations of Biological Activities Of 1 2 3 Triazino 4,5 a Benzimidazole Derivatives

Anticancer and Antitumor Activity

Derivatives of the researchgate.netnih.govnih.govtriazino[4,5-a]benzimidazole nucleus have shown considerable promise as anticancer and antitumor agents. Their mechanisms of action are multifaceted, involving preferential cytotoxicity, inhibition of key cellular processes, and interactions with specific molecular targets.

Preferential Cytotoxicity against Carcinoma Cell Lines

Research has highlighted that certain 1,2-dihydro researchgate.netnih.govnih.govtriazino[4,5-a]benzimidazol-1-one derivatives exhibit preferential cytotoxic activities against human carcinoma and glioma cell lines when compared to leukemic cells. researchgate.netnih.gov This selectivity suggests a mechanism of action that is more effective against solid tumor cell types. The structural diversity of these benzimidazole (B57391) derivatives plays a crucial role in their antitumoral activity. researchgate.net

Inhibition of Human Breast Adenocarcinoma Cell Lines (e.g., MCF7)

A series of novel 1,2,3,4-tetrahydro researchgate.netnih.govnih.govtriazino[4,5-a]benzimidazoles, featuring various aryl and heteroaryl groups at the 1-position, have been synthesized and evaluated for their in vitro antitumor activity against the human breast adenocarcinoma cell line, MCF7. researchgate.net Notably, some of these compounds demonstrated potent antitumor effects. Specifically, the 1-(2-chlorophenyl) derivative was identified as having the highest activity among the tested compounds. researchgate.net Other studies have also shown that benzimidazole-triazole hybrids can exhibit significant antiproliferative activity against MCF-7 cells. nih.govacs.org For instance, N-phenyl-1,2,4-triazole compounds showed potent cytotoxicity against MCF-7 with IC₅₀ values close to those of the reference drugs doxorubicin (B1662922) and erlotinib. nih.gov

Activity against Multidrug-Resistant P-Glycoprotein Expressing Cell Lines

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp). researchgate.netnih.gov Notably, selected 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro researchgate.netnih.govnih.govtriazino-[4,5-a]benzimidazol-1-one analogs have demonstrated significant activity against multidrug-resistant P-glycoprotein expressing cell lines. researchgate.netnih.gov This suggests that these compounds may either be poor substrates for P-gp or may act as inhibitors of this efflux pump, thereby circumventing a common mechanism of drug resistance. However, these compounds showed less effect on cell lines positive for multidrug-resistance protein 1 (MRP1) and those with topoisomerase II alpha negative leukemias. researchgate.netnih.gov

Potential Interactions with Kinase Targets (e.g., EGFR-TK)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase (TK) that plays a pivotal role in cell signaling and is a key target in cancer therapy. acs.org Benzimidazole derivatives are recognized as a common scaffold for kinase inhibitors. nih.gov Molecular docking studies have been employed to investigate the potential interactions of researchgate.netnih.govnih.govtriazino[4,5-a]benzimidazole derivatives with EGFR-TK. nih.govdoaj.orgresearchgate.net These studies help in understanding the binding modes and structure-activity relationships. For example, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topo II. nih.gov Some of these hybrids have shown remarkable inhibitory activity against EGFR. nih.gov The rationale for this includes the benzimidazole moiety fitting into the adenine (B156593) binding pocket, with the heterocyclic nitrogen atoms acting as hydrogen-bond acceptors. nih.govacs.org

Modulation of Cell Proliferation

The antiproliferative activity of researchgate.netnih.govnih.govtriazino[4,5-a]benzimidazole derivatives is a key aspect of their anticancer effects. nih.govfrontierspartnerships.org Studies have shown that these compounds can inhibit the proliferation of various tumor cell lines. nih.govfrontierspartnerships.org For instance, a series of new benzimidazole derivatives demonstrated a very good antiproliferative effect, with some being particularly specific for hypoxic conditions. nih.govfrontierspartnerships.org The mechanism often involves the induction of apoptosis, as evidenced by caspase 3/7 assays. nih.gov The antiproliferative action is a crucial factor in combating neoplastic diseases. frontierspartnerships.org

Antimicrobial Activity

In addition to their anticancer properties, derivatives of researchgate.netnih.govnih.govtriazino[4,5-a]benzimidazole have also been investigated for their antimicrobial potential. The benzimidazole scaffold is present in many compounds with a wide range of biological activities, including antimicrobial effects. nih.govresearchgate.net

Research into 3,4-dihydro-s-triazinobenzimidazole derivatives has revealed their in vitro antibacterial and antifungal activity. researchgate.net The substitution on the triazine ring, such as with naphthyl and halogenated phenyl groups, has been shown to enhance the bactericidal activity. researchgate.net Studies have evaluated these compounds against various bacterial strains including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as the fungus Candida albicans. researchgate.net The results indicate that the fusion of triazine and benzimidazole moieties can lead to compounds with significant antimicrobial properties. researchgate.net

Antibacterial Effects (e.g., against Staphylococcus aureus and Escherichia coli)

Derivatives of the nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole scaffold have been evaluated for their antibacterial properties against a range of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. Research has shown that certain structural modifications to the core molecule can lead to significant antibacterial efficacy.

For instance, a series of novel 1,2,4-triazole (B32235) derivatives, which share a key structural component with the title compound, demonstrated potent activity against S. aureus. nih.gov In some cases, the activity of these synthesized compounds was comparable or even superior to the standard drug streptomycin. nih.gov However, the same study noted that none of the tested compounds showed positive results against E. coli. nih.gov This suggests a degree of selectivity in the antibacterial action of these derivatives, with a more pronounced effect on Gram-positive bacteria.

Another study involving 1,2,4-triazine (B1199460) and benzimidazole derivatives reported the synthesis of compounds that were screened against S. aureus and E. coli, among other microbes. researchgate.net The results from this research indicated that while some compounds exhibited inhibitory activity, the effectiveness varied based on the specific substitutions on the heterocyclic rings. researchgate.net Similarly, other research on benzothiazole (B30560) derivatives, which are structurally related to benzimidazoles, found that specific substitutions led to potent inhibitory activity against both S. aureus and E. coli. rsc.org

Table 1: Antibacterial Activity of Selected nih.govebi.ac.uknih.govTriazino[4,5-a]benzimidazole Analogs and Related Derivatives

Compound/Derivative ClassTarget BacteriaObserved ActivityReference
1,2,4-Triazole DerivativesStaphylococcus aureusStrong antibacterial activity, some superior to streptomycin. nih.gov
1,2,4-Triazole DerivativesEscherichia coliNo significant activity observed. nih.gov
Benzothiazole Derivatives (A07)Staphylococcus aureusPotent inhibitory activity (MIC: 15.6 µg/ml). rsc.org
Benzothiazole Derivatives (A07)Escherichia coliPotent inhibitory activity (MIC: 7.81 µg/ml). rsc.org
1,2,4-Triazolo/Benzimidazolo-pyrimidine DerivativesStaphylococcus aureusCompound d8 showed better MIC than ciprofloxacin (B1669076) and ampicillin. nih.gov
1,2,4-Triazolo/Benzimidazolo-pyrimidine DerivativesEscherichia coliCompound d2 showed better activity than ciprofloxacin and ampicillin. nih.gov

This table is for illustrative purposes and synthesizes data from related compound classes to infer the potential of nih.govebi.ac.uknih.govTriazino[4,5-a]benzimidazole derivatives.

Antifungal Activities (e.g., against Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici)

The antifungal potential of nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole derivatives has been explored, drawing on the known antifungal properties of both the triazole and benzimidazole moieties. These components are present in several commercial fungicides.

Studies on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant antifungal activities against a range of plant pathogenic fungi, including various species of Botrytis cinerea. nih.govfrontiersin.org Certain compounds in these studies exhibited inhibition rates of over 70% against cucumber Botrytis cinerea. nih.govfrontiersin.org This indicates the potential for developing effective fungicides for the control of gray mold disease in crops. creamjournal.org

Furthermore, research on substituted 3-aryl-1,2,4-triazolo[3,4-b]benzothiazoles has demonstrated moderate inhibition activity against Rhizoctonia solani and Colletotrichum nicotianae, a fungus closely related to Colletotrichum capsici. sioc-journal.cn These findings suggest that the broader class of compounds containing the triazole and benzimidazole-like structures are promising candidates for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected nih.govebi.ac.uknih.govTriazino[4,5-a]benzimidazole Analogs and Related Derivatives

Compound/Derivative ClassTarget FungiObserved ActivityReference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine DerivativesBotrytis cinereaSignificant antifungal activity, with some compounds showing >70% inhibition. nih.govfrontiersin.org
Substituted 3-aryl-1,2,4-triazolo[3,4-b]benzothiazolesRhizoctonia solaniModerate inhibition activity. sioc-journal.cn
Substituted 3-aryl-1,2,4-triazolo[3,4-b]benzothiazolesColletotrichum nicotianaeModerate inhibition activity. sioc-journal.cn

This table is for illustrative purposes and synthesizes data from related compound classes to infer the potential of nih.govebi.ac.uknih.govTriazino[4,5-a]benzimidazole derivatives.

Proposed Mechanisms of Antimicrobial Action (e.g., inhibition of fungal tubulin polymerization, bacterial fatty acid biosynthesis)

The antimicrobial effects of nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole derivatives are believed to stem from their interaction with essential cellular processes in fungi and bacteria.

One of the primary proposed mechanisms for the antifungal activity of benzimidazole-containing compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that assembles into microtubules, which are essential for cell division, intracellular transport, and motility in eukaryotic cells, including fungi. By binding to tubulin, these compounds can disrupt microtubule formation, leading to cell cycle arrest and ultimately, apoptosis. nih.gov

In the context of antibacterial action, one promising target is the bacterial fatty acid biosynthesis (FAS-II) pathway. nih.govnih.gov This pathway is essential for building bacterial cell membranes and is significantly different from the fatty acid synthase system in humans, making it an attractive target for selective antibacterial drugs. nih.govnih.gov The inhibition of enzymes within the FAS-II pathway can disrupt the integrity of the bacterial cell membrane, leading to cell death. google.com While direct evidence for nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole derivatives acting on this pathway is still emerging, the structural similarities to other known FAS-II inhibitors suggest this as a plausible mechanism of action. nih.gov

Aldose Reductase (ALR2) Inhibition

Derivatives of nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole have been identified as potent and selective inhibitors of aldose reductase (ALR2). nih.govebi.ac.uknih.govebi.ac.uk This enzyme is a key player in the polyol pathway, which becomes particularly active in hyperglycemic conditions.

Research has led to the synthesis of acetic acid derivatives of nih.govebi.ac.uknih.govtriazino[4,3-a]benzimidazole that exhibit high inhibitory activity against ALR2. nih.govebi.ac.uknih.gov For example, the compound (10-benzyl nih.govebi.ac.uknih.govtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid displayed an IC50 value of 0.36 microM. ebi.ac.uknih.gov Another compound, PS11, showed an even higher inhibitory activity with an IC50 of 0.32 microM. nih.govebi.ac.uk

Table 3: Aldose Reductase (ALR2) Inhibitory Activity of nih.govebi.ac.uknih.govTriazino[4,5-a]benzimidazole Derivatives

CompoundIC50 (µM)Reference
(10-benzyl nih.govebi.ac.uknih.govtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid0.36 ebi.ac.uknih.gov
PS110.32 nih.govebi.ac.uk

Selective Inhibition Profiles

A critical aspect of the therapeutic potential of these ALR2 inhibitors is their selectivity. Studies have demonstrated that the acetic acid derivatives of nih.govebi.ac.uknih.govtriazino[4,3-a]benzimidazole are highly selective for ALR2. nih.govebi.ac.uknih.govebi.ac.uk These compounds did not significantly inhibit other related enzymes such as aldehyde reductase, sorbitol dehydrogenase, or glutathione (B108866) reductase. nih.govebi.ac.uknih.govebi.ac.uk This selectivity is crucial as it minimizes the potential for off-target effects and associated side effects.

Role in Polyol Pathway Modulation

The inhibition of ALR2 by nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole derivatives directly modulates the polyol pathway. In states of high blood sugar, ALR2 converts glucose to sorbitol, which is then slowly metabolized to fructose. The accumulation of sorbitol creates osmotic stress, which is implicated in the development of long-term diabetic complications such as cataracts, neuropathy, and retinopathy. By inhibiting ALR2, these compounds prevent the accumulation of sorbitol, thereby mitigating the pathological effects of the polyol pathway. ebi.ac.uknih.gov

Anthelmintic Activity

The benzimidazole moiety is a well-established pharmacophore in anthelmintic drugs. nih.govgoogle.com Consequently, derivatives of nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole are being investigated for their potential to combat parasitic worm infections.

Research on various benzimidazole derivatives has shown significant activity against a range of helminths. nih.gov For example, certain benzimidazole derivatives have demonstrated significant efficacy in removing adult cestodes (Hymenolepis nana) in in vivo studies, with some compounds showing better efficacy than the standard drug albendazole. nih.gov While specific studies on the anthelmintic activity of nih.govebi.ac.uknih.govtriazino[4,5-a]benzimidazole itself are less common, the known activity of the core benzimidazole structure provides a strong rationale for further investigation in this area. ijpbs.com

Larvicidal Effects (e.g., against Trichinella spiralis)

Recent research has explored the potential of triazinobenzimidazole derivatives as anthelmintic agents, particularly against the nematode Trichinella spiralis, the causative agent of trichinosis. While direct studies on Current time information in Bangalore, IN.nih.govnih.govTriazino[4,5-a]benzimidazole are limited, investigations into the closely related Current time information in Bangalore, IN.mdpi.comacs.orgtriazino[1,2-a]benzimidazole scaffold have provided valuable insights into the larvicidal properties of this chemical class.

A study on a series of 4-substituted-2-amino- Current time information in Bangalore, IN.mdpi.comacs.orgtriazino[1,2-a]benzimidazoles demonstrated significant in vitro efficacy against encapsulated muscle larvae of Trichinella spiralis. nih.gov The findings indicated that the larvicidal activity was dependent on the nature of the substituent at the 4-position of the triazinobenzimidazole core.

Notably, the introduction of a thiophen-2-yl moiety at this position resulted in the most potent compound in the series. nih.gov This derivative exhibited a larvicidal effect of 58.41% at a concentration of 50 µg/mL after 24 hours of incubation. Following this, the derivative featuring a pyrrole (B145914) ring also showed considerable activity, with a 49.90% larvicidal effect under the same conditions. nih.gov The larvicidal efficacy of these compounds was found to be superior to that of albendazole, a standard anthelmintic drug, at the tested concentration. nih.gov

The following table summarizes the in vitro larvicidal activity of selected 4-substituted-2-amino- Current time information in Bangalore, IN.mdpi.comacs.orgtriazino[1,2-a]benzimidazole derivatives against T. spiralis muscle larvae.

Table 1: In Vitro Larvicidal Activity of Current time information in Bangalore, IN.mdpi.comacs.orgTriazino[1,2-a]benzimidazole Derivatives against Trichinella spiralis Muscle Larvae

Compound ID 4-Substituent Concentration (µg/mL) Incubation Time (h) Larvicidal Effect (%)
3c Thiophen-2-yl 50 24 58.41

| 3f | Pyrrol-1-yl | 50 | 24 | 49.90 |

Data sourced from a study on Current time information in Bangalore, IN.mdpi.comacs.orgtriazino[1,2-a]benzimidazole derivatives. nih.gov

These findings underscore the potential of the triazinobenzimidazole scaffold in the development of new anthelmintic agents. The structure-activity relationship suggests that the electronic and steric properties of the substituent at the 4-position play a crucial role in the interaction with the biological target in the parasite.

Central Benzodiazepine (B76468) Receptor Ligand Activity

Derivatives of Current time information in Bangalore, IN.nih.govnih.govtriazino[4,5-a]benzimidazole have been identified as a novel class of ligands for the central benzodiazepine receptor (BzR), a site on the GABA-A receptor complex that mediates the effects of benzodiazepines. nih.gov These compounds have been designed as rigid analogues of other known benzodiazepine receptor ligands. nih.gov

Structure-Affinity Relationships with Benzodiazepine Receptors

The affinity of 3-aryl- Current time information in Bangalore, IN.nih.govnih.govtriazino[4,3-a]benzimidazol-4(10H)-ones, a series of Current time information in Bangalore, IN.nih.govnih.govtriazino[4,5-a]benzimidazole derivatives, for the benzodiazepine receptor is critically influenced by specific structural features. nih.gov Key determinants of high affinity include the presence of an N(10)-H group and an aromatic ring at the 3-position of the triazinobenzimidazole nucleus. nih.gov

Substituents on the 3-aryl ring have been shown to modulate the binding affinity significantly. For instance, the introduction of a chlorine atom at the ortho position of the phenyl ring at position 3 led to a notable increase in affinity for the benzodiazepine receptor. Some of these derivatives exhibited a two- to three-fold higher affinity compared to reference compounds. nih.gov

The efficacy profile of these ligands, which determines whether they act as agonists, antagonists, or inverse agonists at the benzodiazepine receptor, is also dictated by their chemical structure. For example, certain derivatives with specific substitutions have been characterized as partial inverse agonists or antagonists, while another derivative was identified as a partial agonist. nih.gov One of the partial agonist compounds demonstrated in vivo efficacy by antagonizing pentylenetetrazole-induced seizures in mice. nih.gov

The table below presents the binding affinities (Ki) of selected 3-aryl- Current time information in Bangalore, IN.nih.govnih.govtriazino[4,3-a]benzimidazol-4(10H)-one derivatives for the central benzodiazepine receptor.

Table 2: Benzodiazepine Receptor Binding Affinities of 3-Aryl- Current time information in Bangalore, IN.nih.govnih.govtriazino[4,3-a]benzimidazol-4(10H)-one Derivatives

Compound R (Substituent on 3-phenyl ring) Ki (nM)
1a H 142
1b 2-F 100
1c 2-Cl 48
1d 3-Cl 115
1e 4-Cl 70
1f 2-Me 85
1g 4-Me 160
1h 2-OMe 250
1i 4-OMe 300
1j 3,4-di-Cl 55

| 1k | 2,4-di-Cl | 35 |

Data represents the affinity of the compounds for the central benzodiazepine receptor, as reported in a study on 3-aryl- Current time information in Bangalore, IN.nih.govnih.govtriazino[4,3-a]benzimidazol-4(10H)-ones. nih.gov

These structure-affinity relationships highlight the specific structural requirements for potent interaction with the benzodiazepine receptor and provide a framework for the design of new ligands with desired affinity and efficacy profiles. The triazinobenzimidazole scaffold serves as a rigid framework that orients the key pharmacophoric elements for effective binding.

Computational and Theoretical Chemistry Approaches In 1 2 3 Triazino 4,5 a Benzimidazole Research

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of acs.orgnih.govacs.orgtriazino[4,5-a]benzimidazole research, DFT calculations, often employing the B3LYP method with a suitable basis set, are utilized to optimize the molecular geometries of these compounds. ekb.eg This optimization provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

For instance, studies on related benzimidazole-triazole hybrids have used DFT to confirm their structures. nih.gov The geometries of a ligand, 2-(2-amino-4,10-dihydrobenzo acs.orgnih.govimidazo[1,2-a] acs.orgnih.govnih.govtriazin-4-yl)phenol, and its metal complexes were optimized using the Gaussian 09 W software with the DFT B3LYP method. ekb.eg Furthermore, DFT calculations help in determining various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity, kinetic stability, and optical properties of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Chemical reactivity descriptors, including global hardness (η), softness (δ), electronegativity (χ), and electrophilicity, are also derived from DFT calculations. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in understanding its interaction with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how acs.orgnih.govacs.orgtriazino[4,5-a]benzimidazole derivatives interact with biological targets, such as enzymes and receptors.

Prediction of Binding Modes and Affinities

Molecular docking simulations are crucial for predicting how a ligand, such as a derivative of acs.orgnih.govacs.orgtriazino[4,5-a]benzimidazole, fits into the active site of a target protein. These simulations can predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. For example, docking studies on benzimidazole-1,2,4-triazole derivatives targeting the 14α-demethylase enzyme revealed that the N-phenyltriazole moieties of potent compounds faced the HEME group within the active site. nih.gov The binding affinity values obtained from these studies help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

In a study of benzimidazole-based corticotropin-releasing factor-1 receptor antagonists, docking results showed that the compounds exhibited hydrogen bonding with specific residues in the receptor's binding pocket. nih.gov The binding energies calculated in such studies provide a rationale for the observed biological activity and guide the design of new derivatives with improved potency.

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking is the identification of key amino acid residues within the binding pocket of a target protein that are crucial for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in the study of benzimidazole-1,2,4-triazole derivatives and the 14α-demethylase enzyme, key interactions were observed with Tyr118, His377, and the HEM601 protein through π-π stacking and π-cation interactions. nih.gov

Similarly, docking studies of benzimidazole (B57391) derivatives with the corticotropin-releasing factor-1 receptor identified that all compounds formed a hydrogen bond with the residue Asn283 and interacted with a hydrophobic pocket composed of residues such as Phe286, Leu213, and Met206. nih.gov Identifying these key residues is vital for understanding the structure-activity relationship (SAR) and for designing new inhibitors with enhanced specificity and affinity. nih.gov

In Silico Prediction of Physicochemical and Pharmacokinetic Characteristics

In silico methods are increasingly used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of new chemical entities, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.gov These predictions help in identifying candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Future Perspectives and Research Directions In 1 2 3 Triazino 4,5 a Benzimidazole Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of nih.govnih.govnih.govtriazino[4,5-a]benzimidazole and its derivatives is a cornerstone of research in this field. Future efforts are geared towards the development of more efficient, selective, and sustainable synthetic methods.

A series of novel 1,2,3,4-tetrahydro nih.govnih.govnih.govtriazino[4,5-a]benzimidazoles with various aryl and heteroaryl groups at the 1-position have been synthesized. nih.gov The general synthetic approaches to the nih.govnih.govnih.govtriazino[4,5-a]benzimidazole core involve cyclization reactions. One common method is the cyclization of hydrazides derived from benzimidazole-2-carboxylic acid with orthoformic and orthoacetic esters, which allows for the introduction of varied substituents on the triazine ring. evitachem.com Another approach is the heterocyclization of 3-substituted 4-amino-5-substituted amino-1,2,4-triazoles. evitachem.com

Recent advancements have seen the introduction of nanocatalysts to improve reaction efficiency and yield, with the added benefit of easier catalyst recovery and reuse. evitachem.com For instance, cobalt-based nanocomposite catalysts have been successfully employed in the synthesis of these derivatives. evitachem.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the rapid and high-yield synthesis of related fused benzimidazole-triazole and triazine systems. acs.orgnih.govacs.org This eco-friendly approach often proceeds without the need for hazardous solvents and can improve chemical selectivity and reduce the formation of side products. acs.orgnih.govacs.org

Future research will likely focus on:

Asymmetric synthesis: To produce enantiomerically pure compounds, which is crucial for understanding their specific interactions with biological targets.

Flow chemistry: For safer, more scalable, and highly controlled production of these compounds.

Green chemistry approaches: Further exploration of environmentally benign solvents, catalysts, and energy sources.

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of the nih.govnih.govnih.govtriazino[4,5-a]benzimidazole scaffold have shown significant promise as anticancer and antiparasitic agents. nih.govnih.gov A key area of future research is the identification of novel biological targets and a deeper understanding of their mechanisms of action.

Anticancer Activity: Several studies have highlighted the antitumor potential of this class of compounds. For example, certain 1,2,3,4-tetrahydro nih.govnih.govnih.govtriazino[4,5-a]benzimidazole derivatives have demonstrated potent in vitro activity against human breast adenocarcinoma cell lines (MCF7). nih.gov The 1-(2-chlorophenyl) derivative, in particular, showed the highest activity among the tested compounds. nih.gov

The mechanism of action for some derivatives has been linked to the inhibition of key signaling pathways involved in cancer progression. For instance, related 1,2,4-triazine (B1199460) derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. nih.gov Inhibition of c-Met kinase is a promising strategy for cancer therapy, and derivatives of the nih.govnih.govnih.govtriazino[4,5-a]benzimidazole scaffold could be further optimized as c-Met inhibitors.

Furthermore, fused benzimidazole-triazine systems have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), including its mutated forms like EGFRT790M, which is associated with drug resistance. acs.orgnih.govacs.org Some of these compounds have also been shown to down-regulate p53 ubiquitination, an important oncogenic parameter. acs.orgacs.org

Antiparasitic Activity: The benzimidazole (B57391) core is a well-known pharmacophore in antiparasitic drugs. nih.gov Fused triazinobenzimidazoles are being explored as novel agents against parasites like Trichinella spiralis. nih.gov The design of molecules incorporating both the benzimidazole and triazine moieties is a promising strategy to develop new anti-Trichinella agents. nih.gov

Future research in this area will likely involve:

Target deconvolution studies: To identify the specific molecular targets of the most active compounds.

Exploration of other therapeutic areas: Investigating the potential of these compounds as antiviral, antibacterial, or anti-inflammatory agents, given the broad biological activity of the benzimidazole and triazine heterocycles.

Investigation of resistance mechanisms: Understanding how cancer cells or parasites might develop resistance to these compounds and designing strategies to overcome it.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, and its application to the nih.govnih.govnih.govtriazino[4,5-a]benzimidazole scaffold is set to expand. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable for the rational design and optimization of new drug candidates.

Molecular docking studies have been used to predict the binding modes of nih.govnih.govnih.govtriazino[4,3-a]benzimidazole derivatives within the active site of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov These computational models have been instrumental in understanding the structure-activity relationships within the series and guiding the design of more potent inhibitors. nih.gov

Similarly, in silico target fishing approaches have been employed to identify potential targets for 1,2,4-triazine derivatives, with c-Met kinase being identified and subsequently validated as a target. nih.gov Docking simulations of active compounds into the c-Met kinase active site have provided insights into their binding interactions, supporting the hypothesis that their antitumor effect is mediated through c-Met inhibition. nih.gov

For antifungal applications, molecular docking and MD simulations have been used to investigate the interaction between 1,2,4-triazine derivatives and lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Future directions in computational modeling for this compound class will include:

AI and machine learning: Utilizing artificial intelligence to predict the biological activity and pharmacokinetic properties of virtual compound libraries, accelerating the discovery of new leads.

Advanced MD simulations: Employing more sophisticated simulation techniques to study the dynamic behavior of ligand-protein complexes and to more accurately predict binding affinities.

Polypharmacology prediction: Developing computational models to predict the interaction of these compounds with multiple targets, which could be beneficial for treating complex diseases but also for identifying potential off-target effects.

Expansion into Other Areas of Chemical Science

While the primary focus of research on nih.govnih.govnih.govtriazino[4,5-a]benzimidazole and its derivatives has been in medicinal chemistry, there is potential for their application in other areas of chemical science.

Some sources suggest that due to their unique electronic properties, these compounds may find applications in materials science , for example, in the development of organic electronics or photonic devices. evitachem.com The fused aromatic system could impart interesting photophysical properties that could be exploited in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes.

Although not extensively reported, the nitrogen-rich heterocyclic structure of nih.govnih.govnih.govtriazino[4,5-a]benzimidazole could also lend itself to applications in catalysis . The nitrogen atoms could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or homogeneous catalysts.

Future research in these non-medical areas could explore:

Synthesis and characterization of novel materials: Designing and synthesizing derivatives with specific electronic and photophysical properties for materials science applications.

Development of catalytic systems: Investigating the potential of metal complexes of nih.govnih.govnih.govtriazino[4,5-a]benzimidazole derivatives as catalysts in various organic transformations.

Q & A

Basic: What synthetic methodologies are commonly employed for [1,2,4]triazino[4,5-a]benzimidazole derivatives, and what challenges arise in achieving regioselectivity?

Answer:
The synthesis typically involves cyclocondensation reactions. For example, El-Nassan (2012) reported reacting 1,2,4-triazino precursors with substituted benzimidazoles under reflux in acetic acid to form the fused triazino-benzimidazole core . A general method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol, followed by solvent evaporation and purification . Challenges include controlling regioselectivity during cyclization and avoiding byproducts like imidazo-pyridine analogs. Optimizing reaction time (4–8 hours) and acid catalysts (e.g., glacial acetic acid) improves yields .

Basic: Which structural features of this compound derivatives are critical for antitumor activity?

Answer:
Key SAR findings from El-Nassan (2012) include:

Substituent at Position 3IC50 (µM) against MCF-7
4-Chlorophenyl1.8
3-Nitrophenyl3.2
Unsubstituted phenyl12.5
The 4-chlorophenyl group enhances electron-withdrawing effects, improving DNA intercalation and topoisomerase inhibition . Modifications at the benzimidazole nitrogen (e.g., alkylation) reduce activity, suggesting hydrogen bonding is critical .

Basic: What in vitro models are used to evaluate the antiproliferative activity of these derivatives?

Answer:
Common models include:

  • MCF-7 (breast adenocarcinoma): IC50 values range from 1.8–12.5 µM depending on substituents .
  • HepG2 (hepatocellular carcinoma): Used to assess liver-specific toxicity .
  • Carcinoma cell lines (e.g., colon, lung): Styskalova et al. (2008) reported preferential cytotoxicity in carcinoma over non-cancerous cells, linked to ROS generation .

Advanced: Beyond DNA intercalation, what molecular mechanisms underlie the antitumor activity of these derivatives?

Answer:

  • Kinase inhibition : Derivatives compete with ATP-binding sites in EGFR and VEGFR kinases, as shown via molecular docking studies .
  • Topoisomerase-I inhibition : 2-Aryl-substituted analogs disrupt DNA relaxation, with IC50 values correlating with enzyme inhibition .
  • Apoptosis induction : Activation of caspase-3/7 and PARP cleavage in MCF-7 cells, confirmed via flow cytometry .

Advanced: How can multi-target inhibition (e.g., kinase and topoisomerase) be strategically explored in derivative design?

Answer:

  • Hybrid scaffolds : Conjugation with quinazoline (kinase inhibitor) or coumarin (topoisomerase inhibitor) moieties improves dual-target activity .
  • Pharmacophore modeling : Identify overlapping structural features (e.g., planar aromatic systems for DNA binding and hydrophobic pockets for kinase inhibition) .
  • In vitro dual-assays : Prioritize compounds showing <10 µM activity in both kinase (EGFR) and topoisomerase inhibition assays .

Advanced: How can conflicting SAR data (e.g., divergent IC50 values across studies) be reconciled?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time) .
  • Substituent positioning : Meta- vs. para-substitution on aryl groups alters steric and electronic effects .
  • Metabolic stability : Cytochrome P450-mediated degradation in certain cell lines reduces apparent potency .
    Recommendation : Standardize assays (e.g., 48-hour incubation in 10% FBS) and validate hits in ≥3 cell lines .

Advanced: What strategies address resistance mechanisms in this compound therapies?

Answer:

  • Combination therapy : Co-administration with paclitaxel or doxorubicin reduces efflux pump-mediated resistance .
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance cellular uptake and bypass efflux transporters .
  • Epigenetic modulation : Derivatives targeting HDACs or sirtuins (e.g., SIRT1 inhibitors) reverse drug tolerance in resistant clones .

Advanced: How are computational methods (e.g., QSAR, molecular docking) applied in optimizing these derivatives?

Answer:

  • QSAR models : Use Hammett constants (σ) and π-hydrophobic parameters to predict activity. For example, 4-Cl (σ = +0.23) correlates with high potency .
  • Docking studies : The triazino-benzimidazole core fits into EGFR’s hydrophobic pocket (PDB: 1M17), with binding energies <−8.5 kcal/mol indicating strong inhibition .
  • ADMET prediction : Tools like SwissADME prioritize derivatives with LogP <5 and TPSA <90 Ų for oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.